2,4,5-Trifluoro-3-methoxybenzoic acid is a highly substituted aromatic carboxylic acid, recognized for its role as a critical building block in the synthesis of complex organic molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBaCpRoFOERRqA93JZRGZkMVGkN2j6vBq9hrcqokZezEBHWqyWqjnUAcQfKBJv-T0olcdeCZQkBJu7-DbgxHIQlrjU3tjvykRCHixZpuhOEdXD0josGkzObhjM76USCwxbBC6aj3Y_n2EkuiioLRVvqnLVKdkWsCraHBFV1ZnjDM-oSL1DoTXxSu-vrxIJsR6TRGAoAysj4UFhd-RNBQG4-f9v7Ftd0NKN)] The specific arrangement of its three electron-withdrawing fluorine atoms and one electron-donating methoxy group imparts distinct chemical properties that are leveraged in pharmaceutical and agrochemical research and development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBaCpRoFOERRqA93JZRGZkMVGkN2j6vBq9hrcqokZezEBHWqyWqjnUAcQfKBJv-T0olcdeCZQkBJu7-DbgxHIQlrjU3tjvykRCHixZpuhOEdXD0josGkzObhjM76USCwxbBC6aj3Y_n2EkuiioLRVvqnLVKdkWsCraHBFV1ZnjDM-oSL1DoTXxSu-vrxIJsR6TRGAoAysj4UFhd-RNBQG4-f9v7Ftd0NKN)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuIAd8tPyIzprAnf_O2JCjyt_N_KQu3Rulr51hgomAE9KX1ifQWtNUoPn2sKQ6lT08V5zEzgBI9Ezx75JrATq7Wghp7JeP6wCNGKeJTw-tGNSAF-hzns7uk0dTI_so7qPfq6R0)] It is principally utilized as a precursor in multi-step synthetic routes, particularly for creating quinolone derivatives and other specialized chemical structures where this precise substitution pattern is required for subsequent reactions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRcJtP2OlR9YEpdAzyHlbeBvWEpZ0ssOymmll8QGFLj06Gjvfv95keUqXtLnUM-ByvVVIMO2SHrbLG5eO66QeCLuOG4HfyKLtz0RkaSQIdKXq_Y4yVn1rKZHrKm989jNx9mgAKPRyn2YEtsngmKlVBRnuaiA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)]
The precise 2,4,5-trifluoro-3-methoxy substitution pattern is non-interchangeable with other isomers or simpler fluorobenzoic acids in many synthetic applications. This specific arrangement dictates the regioselectivity of subsequent reactions, such as directed ortho-metalation, and influences the cyclization pathways essential for forming complex heterocyclic systems like quinolones.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRcJtP2OlR9YEpdAzyHlbeBvWEpZ0ssOymmll8QGFLj06Gjvfv95keUqXtLnUM-ByvVVIMO2SHrbLG5eO66QeCLuOG4HfyKLtz0RkaSQIdKXq_Y4yVn1rKZHrKm989jNx9mgAKPRyn2YEtsngmKlVBRnuaiA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)] Substituting with a different isomer, such as 3,4,5-trifluorobenzoic acid or analogs lacking the methoxy group, would alter the electronic and steric environment of the reactive sites, leading to incorrect product formation, significantly lower yields, or complete reaction failure. Therefore, for synthetic routes specifically designed around this intermediate, substitution is not a viable procurement option.
2,4,5-Trifluoro-3-methoxybenzoic acid is a documented essential starting material for the synthesis of key fluoroquinolone antibiotic intermediates, such as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEki7PkDEbaOYb3vulDqljAsNidzkou87wRQ5_AWqd5qrvbjJgLHjNG-Qmt1WuTbfYfvNKTMgkarpy19MhpWibs7pbsx6VX6kkkxYkUdqrewilQEkwDnkxYukq5wHMG_6hV_ZFo3CHnKFEmXCbZh48ilwNI-dBsi2XnNIOftXigzw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4sybDiYpM-KcNDA-5u_oTi--C-1voxsXy11B-Lzk5OfOnenwzbKb83jzHYYaNnfZcfhdmFKp-qx8a29KtyPnOV7U4h3kL6Seir4cWFsQIBQWoE_utiTBMj34_B5Gbx0yY7nBY8tDt6Qh-D0zWEWO2HXsLKCBptu4kQ-6r8D5SVuAjRTo5e95MAeOdNSx7fhYuZuEid8uLl2vKQf6KAqKUsvzm-Y4RwdI7w97DLY8)] The synthesis pathway relies on the specific reactivity and substitution pattern of this molecule to construct the required tricyclic quinolone core. Using a different isomer or a less substituted benzoic acid would disrupt the required cyclization and substitution steps, making it unsuitable for producing this specific high-value pharmaceutical intermediate.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a direct precursor to 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 112811-72-0), a core structure for antibiotics like Moxifloxacin.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4sybDiYpM-KcNDA-5u_oTi--C-1voxsXy11B-Lzk5OfOnenwzbKb83jzHYYaNnfZcfhdmFKp-qx8a29KtyPnOV7U4h3kL6Seir4cWFsQIBQWoE_utiTBMj34_B5Gbx0yY7nBY8tDt6Qh-D0zWEWO2HXsLKCBptu4kQ-6r8D5SVuAjRTo5e95MAeOdNSx7fhYuZuEid8uLl2vKQf6KAqKUsvzm-Y4RwdI7w97DLY8)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVIemPgz7Bk0O2j36K2CGAo5DiLzT6QXBiUTGa5C14WBM8D2wK22szDPi56b6gYrKHdxVuMzEeRBJhaDBVpJM1LR3xm2f2h2di-1eUuGFi8TWeGqeEbScgfyG7HS0zsnviJ0qnC0lSdFKnUcan9coZMdG-0S4U0sQ5zgjIAtguaYAg0yNsj78OxcaHi1Qwon7IlkMHHKeZC52NRjHNWJvkUaL2lIMvUqliw8aTfzF3M0Xr7usvK1_BnalkhWRuLdvPhiJjnHuNDdj-23SU1TebzVAQ5UP9)] |
| Comparator Or Baseline | Generic or alternatively substituted fluorobenzoic acids. |
| Quantified Difference | Not applicable (Qualitative difference in synthetic utility). |
| Conditions | Multi-step synthesis of advanced fluoroquinolones. |
For manufacturing specific fluoroquinolone APIs, this exact starting material is required by the established synthetic route, making substitution unfeasible.
2,4,5-Trifluoro-3-methoxybenzoic acid exhibits a distinct and well-characterized melting point, which is a critical parameter for process development and ensuring material purity. Its melting point is documented in a narrow range of 105-112 °C.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)] This contrasts with simpler, related structures like 4-(Trifluoromethyl)benzoic acid, which has a significantly higher melting point of 219-220 °C, and 2-(Trifluoromethyl)benzoic acid with a melting point of 107-110 °C.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9cxCozCHT6XteRt09-0w7h5T0bhFZKs3rbpPW43VFIXa2F0_K-rgNgSw5rzkYXKbsruexCXzphyBcq7ruLLb1KmBSMpcXRMi2bYiofd4mvhoyPIk5-Z4TSsaD8IE2hmEUSm161L7Qy-LXSx7-vSuS1w4dRA%3D%3D)] This specific thermal profile is important for solubility, reaction kinetics, and purification steps like crystallization in an industrial setting.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 105-112 °C[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)] |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzoic acid: 219-220 °C[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9cxCozCHT6XteRt09-0w7h5T0bhFZKs3rbpPW43VFIXa2F0_K-rgNgSw5rzkYXKbsruexCXzphyBcq7ruLLb1KmBSMpcXRMi2bYiofd4mvhoyPIk5-Z4TSsaD8IE2hmEUSm161L7Qy-LXSx7-vSuS1w4dRA%3D%3D)] 2-(Trifluoromethyl)benzoic acid: 107-110 °C[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9cxCozCHT6XteRt09-0w7h5T0bhFZKs3rbpPW43VFIXa2F0_K-rgNgSw5rzkYXKbsruexCXzphyBcq7ruLLb1KmBSMpcXRMi2bYiofd4mvhoyPIk5-Z4TSsaD8IE2hmEUSm161L7Qy-LXSx7-vSuS1w4dRA%3D%3D)] |
| Quantified Difference | Significantly different thermal behavior compared to common fluorinated benzoic acid analogs. |
| Conditions | Standard atmospheric pressure. |
A defined and moderate melting point allows for predictable behavior in heating, dissolution, and crystallization processes, which is crucial for scalable and reproducible manufacturing.
Recent patents describe improved, industrially scalable synthesis routes specifically for 2,4,5-Trifluoro-3-methoxybenzoic acid. One method highlights a 'one-pot' process starting from N-methyltetrafluorophthalimide that proceeds through hydrolysis, methoxylation, and decarboxylation without needing to isolate intermediates.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdWYDetc5dXoU9KAPT6uM26QCRhnEl8Ulf-r5vpBApyZVKrIVuxl-2FPDHyxQaCCUCih_4WWszvrsran2mCS0SjMtVxV8HWfGICWN90iO9UOxpNpgs9MK-iKLj05j0W-si8kYGKmnTp2StlX8%3D)] Another patented route uses tetrafluorophthalic acid and dimethyl carbonate as a green methylating agent.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTbUM1hiqyenHZxA3d1cwIrCnwjEpzz03fHWv822P8B8juPPSIxG1072U337IddOzWc42iYoNeKslHZFDjDdclvA5GmjGBWyBn0rzbHbepyz1aTdBB7c_Qq_OYnTxJU-G_iHnwmqzk98DeTN0%3D)] These optimized manufacturing processes, developed specifically for this compound, result in high yield and purity, which may not be achievable for other isomers or analogs without significant, costly process redevelopment.
| Evidence Dimension | Process Efficiency |
| Target Compound Data | Can be produced via an efficient 'one-pot' method with few reaction steps and high yield, suitable for industrial scale-up.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdWYDetc5dXoU9KAPT6uM26QCRhnEl8Ulf-r5vpBApyZVKrIVuxl-2FPDHyxQaCCUCih_4WWszvrsran2mCS0SjMtVxV8HWfGICWN90iO9UOxpNpgs9MK-iKLj05j0W-si8kYGKmnTp2StlX8%3D)] |
| Comparator Or Baseline | Traditional multi-step syntheses for other polysubstituted benzoic acids. |
| Quantified Difference | Fewer reaction steps, shorter period, avoids highly toxic reagents like dimethyl sulfate.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdWYDetc5dXoU9KAPT6uM26QCRhnEl8Ulf-r5vpBApyZVKrIVuxl-2FPDHyxQaCCUCih_4WWszvrsran2mCS0SjMtVxV8HWfGICWN90iO9UOxpNpgs9MK-iKLj05j0W-si8kYGKmnTp2StlX8%3D)] |
| Conditions | Industrial scale synthesis. |
Procuring this specific compound allows buyers to leverage an efficient and cost-effective manufacturing process, ensuring a reliable supply of high-purity material.
This compound is the designated precursor for the synthesis of the core structure of advanced fluoroquinolones, such as the intermediate for Moxifloxacin.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4sybDiYpM-KcNDA-5u_oTi--C-1voxsXy11B-Lzk5OfOnenwzbKb83jzHYYaNnfZcfhdmFKp-qx8a29KtyPnOV7U4h3kL6Seir4cWFsQIBQWoE_utiTBMj34_B5Gbx0yY7nBY8tDt6Qh-D0zWEWO2HXsLKCBptu4kQ-6r8D5SVuAjRTo5e95MAeOdNSx7fhYuZuEid8uLl2vKQf6KAqKUsvzm-Y4RwdI7w97DLY8)] Its specific substitution pattern is essential for the established, high-yield synthetic routes that build the required polycyclic system.
The trifluoro-methoxy substitution pattern is used in the development of new herbicides and fungicides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPboKoCH08hhGHgduGlYfafrXPg_bLOAeGyehT_MeHVfhn0diws1Q8RWjvTm99Hj77EBrRz6WJ-qOyyO5vuLZ6guvhd4ArZ7O7-ghtiNnwRuMk29jHybtJxPOEDa6aVJESyctPr3OUr5Que3vqeUyUupW0iWfdFMp33RK3K2s5jQLD0EZAJ0Zt8RnyZNgU7OCGmaG_Nox4D66ARm5LZCHO9OMJmL43lZv-mWPW7XJH-fEtZwiZmOhgar6IVRShSxgbvmTktxo44U_-2m-UC-C-RCCQ2gDh_O6D_kNcq96E_Fe9Vc%3D)] The fluorine atoms can increase metabolic stability and lipophilicity, potentially enhancing the efficacy and bioavailability of the final active agrochemical ingredient.
As a fluorinated aromatic building block, it can be incorporated into polymer formulations to improve material properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPboKoCH08hhGHgduGlYfafrXPg_bLOAeGyehT_MeHVfhn0diws1Q8RWjvTm99Hj77EBrRz6WJ-qOyyO5vuLZ6guvhd4ArZ7O7-ghtiNnwRuMk29jHybtJxPOEDa6aVJESyctPr3OUr5Que3vqeUyUupW0iWfdFMp33RK3K2s5jQLD0EZAJ0Zt8RnyZNgU7OCGmaG_Nox4D66ARm5LZCHO9OMJmL43lZv-mWPW7XJH-fEtZwiZmOhgar6IVRShSxgbvmTktxo44U_-2m-UC-C-RCCQ2gDh_O6D_kNcq96E_Fe9Vc%3D)] Its defined thermal characteristics are beneficial for creating polymers with enhanced thermal stability and chemical resistance for use in electronics or automotive applications.
Irritant